molecular formula C15H9ClINOS B5382194 3-chloro-N-(2-iodophenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2-iodophenyl)-1-benzothiophene-2-carboxamide

Cat. No. B5382194
M. Wt: 413.7 g/mol
InChI Key: LFTTUFGQRJQDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-iodophenyl)-1-benzothiophene-2-carboxamide, also known as GW-501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the fitness and bodybuilding communities due to its purported ability to enhance physical performance.

Mechanism of Action

3-chloro-N-(2-iodophenyl)-1-benzothiophene-2-carboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which regulates the expression of genes involved in energy metabolism and lipid oxidation. This leads to an increase in fatty acid oxidation and a shift in energy utilization from glucose to fat, resulting in improved endurance and reduced fat accumulation.
Biochemical and Physiological Effects:
3-chloro-N-(2-iodophenyl)-1-benzothiophene-2-carboxamide has been shown to improve endurance and exercise capacity in animal models and human studies. It has also been reported to increase muscle fiber size and reduce muscle damage after exercise. In addition, 3-chloro-N-(2-iodophenyl)-1-benzothiophene-2-carboxamide has been shown to improve lipid metabolism, reduce inflammation, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

3-chloro-N-(2-iodophenyl)-1-benzothiophene-2-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for PPARδ activation. However, its use in animal studies has been controversial due to its potential for causing cancer in some animal models. In addition, the long-term effects of 3-chloro-N-(2-iodophenyl)-1-benzothiophene-2-carboxamide on human health are still unknown.

Future Directions

Future research on 3-chloro-N-(2-iodophenyl)-1-benzothiophene-2-carboxamide could focus on its potential therapeutic applications in metabolic and cardiovascular diseases, as well as its effects on muscle function and exercise performance. In addition, further studies are needed to determine the long-term safety and efficacy of 3-chloro-N-(2-iodophenyl)-1-benzothiophene-2-carboxamide in humans.

Synthesis Methods

The synthesis of 3-chloro-N-(2-iodophenyl)-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 2-iodophenylboronic acid with 3-chlorobenzothiophene-2-carboxylic acid, followed by amidation with ammonia and further purification through chromatography. The final product is a white crystalline powder with a molecular weight of 453.50 g/mol.

Scientific Research Applications

3-chloro-N-(2-iodophenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease triglyceride levels in animal models. In addition, 3-chloro-N-(2-iodophenyl)-1-benzothiophene-2-carboxamide has been investigated for its anti-tumor effects in cancer cells.

properties

IUPAC Name

3-chloro-N-(2-iodophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClINOS/c16-13-9-5-1-4-8-12(9)20-14(13)15(19)18-11-7-3-2-6-10(11)17/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTTUFGQRJQDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC=C3I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClINOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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